
3,3-Diméthylindoline
Vue d'ensemble
Description
3,3-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is known to form part of the structure of certain squaraine dyes .
Synthesis Analysis
The synthesis of 3,3-Dimethylindoline has been described in various studies. One method involves the Lewis acid mediated cyclisation of N-methallylacetanilide, followed by hydrolysis . Another approach involves the encapsulation of a 3,3-dimethylindoline squaraine inside a tetralactam with anthracene sidewalls .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylindoline has been studied using X-ray crystallography. The squaraine gem-dimethyl groups force a relatively wide separation between the macrocycle anthracene sidewalls .Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethylindoline have been studied in the context of its incorporation into squaraine dyes. The rotaxanes were prepared by a templated clipping reaction .Physical And Chemical Properties Analysis
3,3-Dimethylindoline has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is also characterized by a topological polar surface area of 12 Ų .Applications De Recherche Scientifique
Chimie supramoléculaire : Rotaxanes à base de squaraïne
3,3-Diméthylindoline : est un composant clé dans la synthèse des rotaxanes à base de squaraïne . Ce sont des molécules mécaniquement entrelacées où un colorant squaraïne est encapsulé à l'intérieur d'un macrocycle tétralactam. La présence de groupes gem-diméthyle dans les colorants squaraïne this compound empêche le macrocycle de s'enfiler ou de se défiler, ce qui est crucial pour la stabilité de ces structures. Cette application est importante dans le développement de sondes fluorescentes pour la microscopie et l'imagerie in vivo.
Amélioration des performances photophysiques
L'encapsulation de colorants squaraïne this compound à l'intérieur de macrocycles conduit à des propriétés photophysiques améliorées . Par exemple, il y a une augmentation dix fois plus importante du rendement quantique de fluorescence lors de l'encapsulation. Cela a des applications potentielles dans la création de matériaux fluorescents plus efficaces pour les domaines analytique, biologique, pharmaceutique et des sciences des matériaux.
Microscopie à fluorescence
En raison de leurs bandes d'absorption et d'émission étroites, les rotaxanes à base de squaraïne dérivés de This compound sont excellents pour les protocoles d'imagerie multicolore . Ils peuvent être utilisés en microscopie à fluorescence, permettant l'observation de plusieurs cibles au sein d'échantillons biologiques en utilisant un mélange de colorants ayant des longueurs d'onde différentes.
Sondes moléculaires
Les rotaxanes à base de squaraïne avec des groupes de ciblage appendus, qui comprennent This compound, agissent comme des sondes moléculaires efficaces . Ils sont utilisés pour la microscopie à fluorescence et l'imagerie in vivo, fournissant un moyen de visualiser les processus et structures biologiques avec une grande spécificité et sensibilité.
Agent thérapeutique pour le cancer gastro-intestinal
Des études ont montré que des dérivés de l'indoline, tels que 3,3'-Diindolylméthane (DIM), sont efficaces pour atténuer les cancers gastro-intestinaux . Le DIM influence plusieurs processus cellulaires et moléculaires, notamment l'apoptose, l'autophagie et la régulation du cycle cellulaire, ce qui en fait un agent thérapeutique prometteur.
Amélioration de l'efficacité des médicaments
3,3'-Diindolylméthane : a été rapporté pour augmenter l'efficacité d'autres médicaments lorsqu'il est utilisé dans des traitements combinés contre le cancer gastro-intestinal . Cela suggère que les dérivés de this compound pourraient être utilisés pour améliorer l'efficacité des thérapies anticancéreuses existantes.
Safety and Hazards
Mécanisme D'action
Target of Action
3,3-Dimethylindoline is primarily used in the synthesis of squaraine dyes . These dyes are mechanically interlocked molecules comprised of a dumbbell-shaped squaraine dye inside a tetralactam macrocycle . The primary target of 3,3-Dimethylindoline is the squaraine dye, which it helps to encapsulate .
Mode of Action
3,3-Dimethylindoline interacts with its targets through a process known as encapsulation . This process involves the formation of a rotaxane structure, where the 3,3-Dimethylindoline squaraine dye is encapsulated inside a tetralactam macrocycle . The gem-dimethyl groups in 3,3-dimethylindoline squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethylindoline are primarily related to the photophysical properties of the squaraine dyes . The encapsulation process alters the fluorescence properties of the squaraine dyes, leading to changes in their absorption and emission bands .
Result of Action
The encapsulation of the squaraine dye by 3,3-Dimethylindoline results in a 10-fold enhancement in the squaraine fluorescence quantum yield . One of the new rotaxanes emits an orange light (560−650 nm), completing the palette of known squaraine rotaxane fluorophores whose emission profiles span the color range from green to near-infrared .
Action Environment
The action of 3,3-Dimethylindoline is influenced by the environment in which it is stored and used. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound .
Analyse Biochimique
Biochemical Properties
3,3-Dimethylindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with squaraine dyes, forming squaraine rotaxanes . These interactions are crucial as they enhance the fluorescence quantum yield of the squaraine dyes, making them useful for fluorescence microscopy and in vivo imaging . The nature of these interactions involves the encapsulation of the squaraine dye within a tetralactam macrocycle, which is facilitated by the gem-dimethyl groups of 3,3-Dimethylindoline .
Cellular Effects
3,3-Dimethylindoline influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with squaraine dyes, for example, can lead to enhanced fluorescence, which is useful for imaging cellular processes . Additionally, 3,3-Dimethylindoline’s role in forming stable rotaxanes can impact cellular stability and function by preventing the unthreading of the macrocycle .
Molecular Mechanism
At the molecular level, 3,3-Dimethylindoline exerts its effects through binding interactions with biomolecules. The gem-dimethyl groups of 3,3-Dimethylindoline play a crucial role in preventing the unthreading of squaraine rotaxanes, thereby enhancing the stability and fluorescence properties of the encapsulated dye . This interaction is essential for the compound’s function in fluorescence microscopy and in vivo imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethylindoline have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the encapsulation of squaraine dyes within a tetralactam macrocycle, facilitated by 3,3-Dimethylindoline, significantly improves the chemical stability of the dyes . This stability is crucial for long-term imaging applications.
Dosage Effects in Animal Models
The effects of 3,3-Dimethylindoline vary with different dosages in animal models. At optimal dosages, the compound enhances the fluorescence properties of squaraine dyes, making them useful for imaging applications . At high doses, there may be toxic or adverse effects, although specific studies on the toxicity of 3,3-Dimethylindoline in animal models are limited.
Metabolic Pathways
3,3-Dimethylindoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in forming stable squaraine rotaxanes . These interactions can affect metabolic flux and metabolite levels, although detailed studies on the metabolic pathways of 3,3-Dimethylindoline are still needed.
Transport and Distribution
Within cells and tissues, 3,3-Dimethylindoline is transported and distributed through interactions with transporters and binding proteins. The compound’s encapsulation within a tetralactam macrocycle ensures its stable distribution, which is crucial for its function in imaging applications . The localization and accumulation of 3,3-Dimethylindoline within specific cellular compartments are essential for its biochemical properties.
Subcellular Localization
3,3-Dimethylindoline’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s encapsulation within a tetralactam macrocycle directs it to specific compartments or organelles, enhancing its activity and function . This localization is crucial for its role in fluorescence microscopy and in vivo imaging.
Propriétés
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-02-9 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

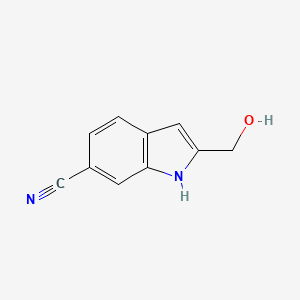
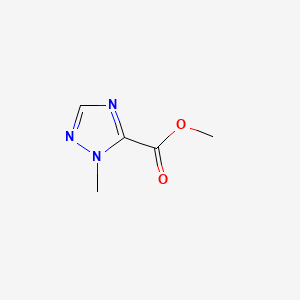
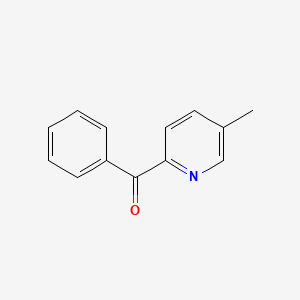
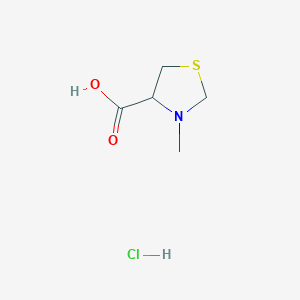
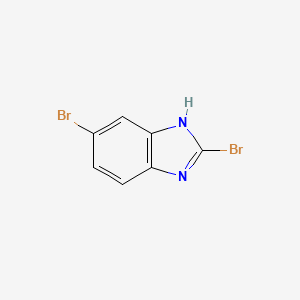
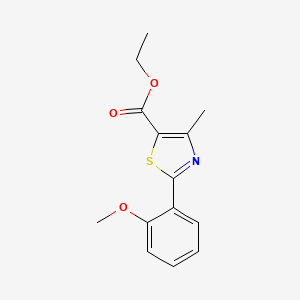
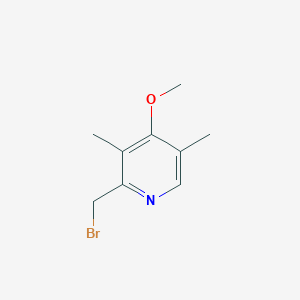
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)


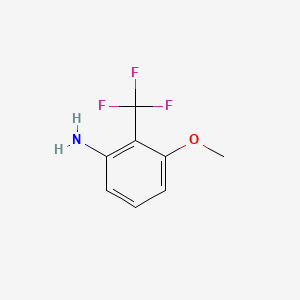
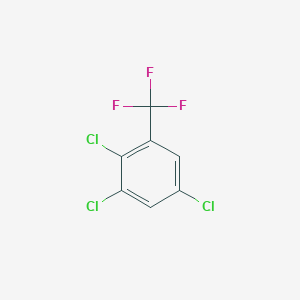
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

